molecular formula C13H17NO2 B1230206 8-Methoxy-2-acetamidotetralin CAS No. 80270-68-4

8-Methoxy-2-acetamidotetralin

Cat. No. B1230206
CAS RN: 80270-68-4
M. Wt: 219.28 g/mol
InChI Key: VDJCYVYVTWEIPD-UHFFFAOYSA-N
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Description

“8-Methoxy-2-acetamidotetralin” is a chemical compound. It’s a derivative of melatonin, a hormone that regulates sleep and wakefulness . Melatonin receptors, which are referred to as MT1 and MT2, are known to have different molecular structures and pharmacological profiles .


Synthesis Analysis

The synthesis of “8-Methoxy-2-acetamidotetralin” involves the acetylation of 8-methoxy-2-aminotetralin . The process involves the use of acetic anhydride or acetyl chloride in the presence of a base .

Scientific Research Applications

Antibacterial Activity

One notable application of compounds related to "8-Methoxy-2-acetamidotetralin" is in the field of antibacterial activity. A study by Chohan, Scozzafava, and Supuran (2003) explored Schiff bases derived from 2-acetamidobenzaldehyde, which were used for complexation reactions to obtain Zn(II) chelates. These complexes demonstrated antibacterial properties against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).

Osteoarthritis Treatment Potential

Inagaki et al. (2022) identified a chemical compound closely related to "8-Methoxy-2-acetamidotetralin" as a potential candidate for early osteoarthritis treatment. Their study indicated that this compound could attenuate matrix-degrading enzymes in osteoarthritis-affected joints, offering a promising avenue for therapeutic application (Inagaki et al., 2022).

Antioxidant and Antiviral Properties

Divya et al. (2017) synthesized a class of pyrimidinylsulfamoyl azolyl acetamides, which included compounds with methoxy substitutions that displayed moderate antioxidant activity. Notably, some of these compounds exhibited antiviral activity on BHK 21 cell lines, suggesting potential applications in antiviral therapies (Divya et al., 2017).

Pharmaceutical Synthesis

Hoge et al. (2004) discussed the use of compounds similar to "8-Methoxy-2-acetamidotetralin" in the context of pharmaceutical synthesis. They highlighted the role of these compounds in the synthesis of pharmaceutical candidates like pregabalin, emphasizing their importance in the development of new drugs (Hoge et al., 2004).

Molecular Modeling and Crystallography

Baranova et al. (2012) conducted a study involving the crystallization and molecular modeling of a compound structurally related to "8-Methoxy-2-acetamidotetralin." Their work provided insights into the molecular interactions and potential applications in drug design, specifically targeting melatonin-binding pockets of receptors (Baranova et al., 2012).

Safety And Hazards

“8-Methoxy-2-acetamidotetralin” may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJCYVYVTWEIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934704
Record name N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2-acetamidotetralin

CAS RN

80270-68-4, 153221-21-7
Record name 2-Acetamido-8-methoxytetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AH 001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5.18 gm of 8-methoxy-2-tetralone [described in J. Chem. Soc. 2636 (1965)] dissolved in 100 ml of methanol, were added 560 mg of sodium cyanoborohydride and 4.86 gm of ammonium acetate, and the mixture was stirred for 89 hours at room temperature. The reaction mixture was ice-cooled and adjusted to below pH 1, followed by the addition of 500 ml of water. After washing with ether, the water layer was adjusted to greater than pH 10 with potassium hydroxide and extracted with ether. The extract was dried over anhydrous magnesium sulfate, and the residue obtained by removing the solvent was dissolved in 50 ml of methylene chloride. 2 ml of pyridine and 2.4 ml of acetic anhydride were added to the solution, followed by stirring at room temperature for 1 hour. The reaction mixture was washed with 10% aqueous solution of hydrochloric acid, saturated aqueous solution of sodeum bicarbonate, and saturated brine in this order, and dried over anhydrous magnesium sulfate. After removal of the solvent, the residue was ctystallized in ethyl acetate and hexane to produce 2.47 gm of the title compound.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step Two
Quantity
4.86 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using a procedure similar to that described in Example 1, 0.30 g of 8-methoxy-2-amino-tetralin yielded 0.23 g (69%) of 8-methoxy-2-acetamido-tetralin following treatment with acetic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Mathe-Allainmat, F Gaudy, S Sicsic… - Journal of medicinal …, 1996 - ACS Publications
… 8-Methoxy-2-acetamidotetralin (4). Compound 4 was synthesized from the corresponding amine (0.35 g, 2 mmol) according to the general procedure to give 0.24 g (56%) of the pure …
Number of citations: 47 pubs.acs.org
JM Jansen, A Karlén, CJ Grol… - Drug design and …, 1993 - europepmc.org
… The conformational properties of melatonin and two conformationally restricted agonists, 8-methoxy-2-acetamidotetralin and cis-1-methyl-8-methoxy-2-acetamidotetralin, were …
Number of citations: 15 europepmc.org
ML Dubocovich - Trends in pharmacological sciences, 1995 - cell.com
There is now evidence for more than one site of action for the hormone melatonin (N-acetyl-5-methoxytryptamine). Recent pharmacological and molecular advances are providing the …
Number of citations: 587 www.cell.com
NPE Vermeulen, GMDO den Kelder… - Pharmacy World and …, 1993 - Springer
… The eonformational properties of melatonin and two of the conformationally restricted agonists 8-methoxy-2acetamidotetralin and cis-l-methyl,8-methoxy-2-acetamidotetralin were …
Number of citations: 2 link.springer.com
S Rivara, M Mor, A Bedini, G Spadoni… - Current topics in …, 2008 - ingentaconnect.com
Melatonin (N-acetyl-5-methoxytryptamine) is synthesized and released by the pineal gland following a circadian rhythm characterized by high levels during the night. It shows several …
Number of citations: 77 www.ingentaconnect.com

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